Cas no 1206970-26-4 (1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine)
1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine
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- Inchi: 1S/C14H21FN2O/c1-2-18-14-9-11(3-4-13(14)15)10-17-7-5-12(16)6-8-17/h3-4,9,12H,2,5-8,10,16H2,1H3
- InChI Key: ZUAUYVBBXGJYME-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=C(F)C(OCC)=C2)CCC(N)CC1
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 347.5±42.0 °C at 760 mmHg
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E676405-25mg |
1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine |
1206970-26-4 | 25mg |
$ 150.00 | 2023-04-14 | ||
| TRC | E676405-50mg |
1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine |
1206970-26-4 | 50mg |
$ 236.00 | 2023-04-14 | ||
| TRC | E676405-100mg |
1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine |
1206970-26-4 | 100mg |
$ 362.00 | 2023-04-14 | ||
| TRC | E676405-250mg |
1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine |
1206970-26-4 | 250mg |
$ 649.00 | 2023-04-14 | ||
| Chemenu | CM317745-1g |
1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine |
1206970-26-4 | 95% | 1g |
$791 | 2022-09-04 | |
| Apollo Scientific | PC430603-1g |
1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine |
1206970-26-4 | 1g |
£548.00 | 2023-09-02 | ||
| Alichem | A129008364-1g |
1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine |
1206970-26-4 | 95% | 1g |
$803.57 | 2023-09-04 | |
| Chemenu | CM317745-1g |
1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine |
1206970-26-4 | 95% | 1g |
$667 | 2021-08-18 | |
| AN HUI ZE SHENG Technology Co., Ltd. | E676405-25mg |
1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine |
1206970-26-4 | 25mg |
¥1260.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | E676405-50mg |
1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine |
1206970-26-4 | 50mg |
¥2040.00 | 2023-09-15 |
1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine Related Literature
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Additional information on 1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine
1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine: A Comprehensive Overview
1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine (CAS No. 1206970-26-4) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure and properties, has been the subject of extensive research, particularly in the development of novel therapeutic agents. The molecule combines a piperidine ring with a substituted benzyl group, making it a versatile scaffold for various chemical modifications and biological applications.
The piperidine ring in 1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine is a six-membered cyclic amine, which contributes to the compound's stability and reactivity. The benzyl group, substituted with an ethoxy and a fluorine atom, introduces additional electronic and steric effects that can influence the compound's interaction with biological systems. Recent studies have highlighted the potential of this compound as a precursor for drug development, particularly in the areas of central nervous system disorders and inflammation.
One of the most notable aspects of 1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine is its ability to act as a building block for more complex molecules. Researchers have utilized this compound to synthesize bioactive agents with improved pharmacokinetic profiles. For instance, modifications to the ethoxy group or the fluorine atom have been shown to enhance solubility and bioavailability, making it a valuable intermediate in drug discovery pipelines.
Recent advancements in synthetic chemistry have also led to more efficient methods for preparing 1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine. Traditional synthesis routes often involved multi-step processes with low yields, but modern techniques, such as microwave-assisted synthesis and catalytic cross-coupling reactions, have significantly improved the production efficiency. These innovations not only reduce costs but also minimize environmental impact, aligning with current green chemistry principles.
In terms of biological activity, 1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine has demonstrated potential as an inhibitor of key enzymes involved in inflammatory pathways. Preclinical studies suggest that this compound may exert anti-inflammatory effects by modulating cytokine production and reducing oxidative stress. Furthermore, its ability to penetrate cellular membranes efficiently makes it a promising candidate for targeting intracellular pathogens.
The fluorine atom in the structure plays a critical role in modulating the compound's pharmacokinetics and pharmacodynamics. Fluorinated compounds are often favored in drug design due to their enhanced stability and lipophilicity. In the case of 1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amine, the fluorine atom contributes to both its solubility and its ability to interact with biological targets, making it a valuable tool in medicinal chemistry.
Another area of interest is the exploration of 1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amines as ligands for G-protein coupled receptors (GPCRs). GPCRs are one of the largest families of membrane proteins and are implicated in numerous physiological processes. By designing ligands that selectively bind to these receptors, researchers aim to develop novel treatments for conditions such as hypertension, pain, and neurodegenerative diseases.
The ethoxy group on the benzene ring also contributes significantly to the compound's properties. Ethoxy groups are known to enhance lipophilicity while maintaining hydrophilic interactions, which is crucial for achieving optimal drug-like behavior. Recent studies have shown that modifying the ethoxy group can lead to compounds with improved selectivity for specific biological targets, further expanding its therapeutic potential.
In conclusion, 1-(3-Ethoxy-4-fluorobenzyl)piperidin-4-amines (CAS No. 1206970-26-) represent a promising class of compounds with diverse applications in drug discovery and development. Their unique chemical structure, combined with recent advancements in synthetic methods and biological research, positions them as valuable tools for addressing unmet medical needs. As research continues to uncover new insights into their properties and mechanisms of action, these compounds are likely to play an increasingly important role in the field of medicinal chemistry.
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